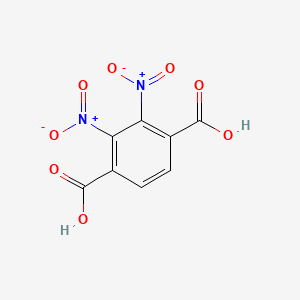
2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- is a heterocyclic compound that features a benzene ring fused to a thiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- typically involves the reaction of 6,7-dimethoxy-2H-1,3-benzothiazine with dimethyl acetylenedicarboxylate in aqueous methanol. This reaction yields unexpected heterocyclic structures . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of common reagents and solvents, along with optimization of reaction conditions, can facilitate the transition from laboratory to industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- undergoes various chemical reactions, including:
Cycloaddition Reactions: Reacts with dimethyl acetylenedicarboxylate to form condensed-skeleton heterocycles.
Substitution Reactions: The presence of methoxy groups allows for nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Dimethyl Acetylenedicarboxylate: Used in cycloaddition reactions.
Aqueous Methanol: Common solvent for reactions involving this compound.
Major Products Formed
The major products formed from the reactions of 2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- include various heterocyclic compounds with unique structures .
Aplicaciones Científicas De Investigación
2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- involves its interaction with various molecular targets. The compound’s structure allows it to participate in cycloaddition and substitution reactions, leading to the formation of new chemical entities. These interactions can affect biological pathways and enzyme activities, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-1,4-Benzothiazine: Another isomer with a different ring structure.
Benzothiazole: Contains a similar benzene-thiazole ring system but lacks the methoxy and methyl groups.
Uniqueness
2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- is unique due to the presence of methoxy groups at the 6 and 7 positions and a methyl group at the 4 position.
Propiedades
Número CAS |
59484-83-2 |
|---|---|
Fórmula molecular |
C11H13NO2S |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
6,7-dimethoxy-4-methyl-2H-1,3-benzothiazine |
InChI |
InChI=1S/C11H13NO2S/c1-7-8-4-9(13-2)10(14-3)5-11(8)15-6-12-7/h4-5H,6H2,1-3H3 |
Clave InChI |
LPQZOVNOMLZSGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCSC2=CC(=C(C=C12)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


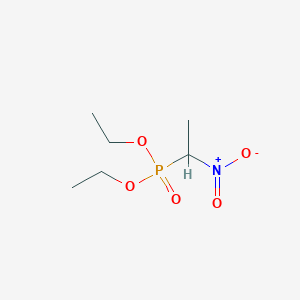

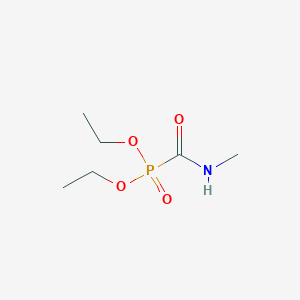



![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
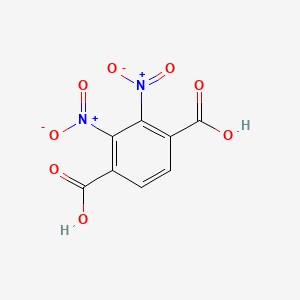
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)
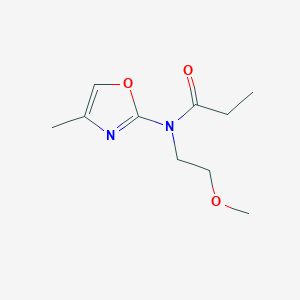
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)


